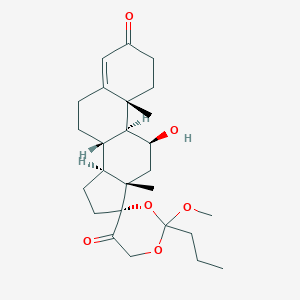

Hydrocortisone 17,21-Methyl Orthobutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

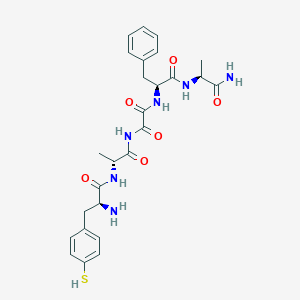

Hydrocortisone 17,21-Methyl Orthobutyrate, also known as Cortisol Cyclic 17,21- (Methyl Orthobutyrate) or Orthobutyric Acid Methyl Ester Cyclic 17,21-Ester with Cortisol, is a biochemical compound with the molecular formula C26H38O6 and a molecular weight of 446.58 . It is used for research purposes .

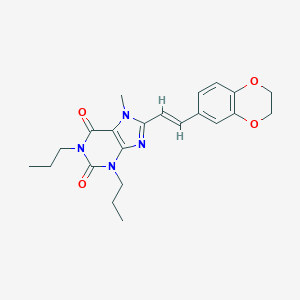

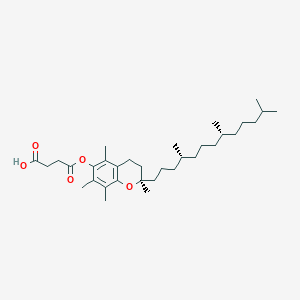

Molecular Structure Analysis

The Hydrocortisone 17,21-Methyl Orthobutyrate molecule contains a total of 74 bonds. There are 36 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 aliphatic ketones, 1 hydroxyl group, 1 secondary alcohol, and 3 aliphatic ethers .Physical And Chemical Properties Analysis

Hydrocortisone 17,21-Methyl Orthobutyrate has a molecular weight of 446.58 and a molecular formula of C26H38O6 .Wissenschaftliche Forschungsanwendungen

Impurity Profiling

Hydrocortisone 17,21-Methyl Orthobutyrate has been used in the study of impurity profiling via method development and force degradation . This compound was identified as an impurity during the force degradation studies of hydrocortisone butyrate in a 0.1% lotion . The established method can be commercially used as it exhibits excellent linearity .

Proteomics Research

Hydrocortisone 17,21-Methyl Orthobutyrate is a biochemical used in proteomics research . It can be used to study the effects of this compound on various proteins and their interactions .

Dermatological Applications

Hydrocortisone 17,21-Methyl Orthobutyrate is a non-fluorinated topical corticosteroid that has been approved to treat severe skin diseases such as psoriasis and eczema . It has been found to be safer and more effective compared to 1% hydrocortisone when applied to individuals experiencing atrophy on rosacea caused by prolonged use of other topical corticosteroids, particularly fluorinated ones .

Pharmaceutical Formulation

This compound is used in the pharmaceutical industry for the formulation of lotions and creams . It is used in low concentrations in these formulations .

Stability Studies

Hydrocortisone 17,21-Methyl Orthobutyrate has been used in stability studies . These studies revealed 11% degradation in alkaline conditions and 18% degradation in photolytic conditions .

Analytical Chemistry

This compound is used in analytical chemistry for the development of precise and robust methods for the estimation of hydrocortisone butyrate in bulk and formulations .

Wirkmechanismus

Target of Action

Hydrocortisone 17,21-Methyl Orthobutyrate, also known as Cortisol Cyclic 17,21- (Methyl Orthobutyrate), primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .

Mode of Action

Upon binding to the glucocorticoid receptor, Hydrocortisone 17,21-Methyl Orthobutyrate triggers a series of downstream effects. These include the inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors . Additionally, it promotes the expression of anti-inflammatory genes .

Biochemical Pathways

The compound’s interaction with the glucocorticoid receptor affects several biochemical pathways. The inhibition of phospholipase A2 and NF-kappa B, for instance, disrupts the production of pro-inflammatory mediators. This leads to a reduction in inflammation and an increase in anti-inflammatory responses .

Result of Action

The molecular and cellular effects of Hydrocortisone 17,21-Methyl Orthobutyrate’s action are primarily anti-inflammatory. By binding to the glucocorticoid receptor and modulating the expression of various genes, it helps to reduce inflammation and alleviate symptoms of corticosteroid-responsive dermatoses .

Action Environment

The action, efficacy, and stability of Hydrocortisone 17,21-Methyl Orthobutyrate can be influenced by various environmental factors These may include the pH of the local environment, the presence of other biochemical substances, and the specific characteristics of the target tissues.

Eigenschaften

IUPAC Name |

(4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O6/c1-5-10-26(30-4)31-15-21(29)25(32-26)12-9-19-18-7-6-16-13-17(27)8-11-23(16,2)22(18)20(28)14-24(19,25)3/h13,18-20,22,28H,5-12,14-15H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-,26?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRPTSVAIQEMIV-KAUWDTBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(OCC(=O)C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1(OCC(=O)[C@@]2(O1)CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628398 |

Source

|

| Record name | (8S,9S,11S,13S,14S,17R)-11-Hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13609-63-7 |

Source

|

| Record name | (8S,9S,11S,13S,14S,17R)-11-Hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)